molecular formula C11H14N2O2S B7544621 N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide

Cat. No. B7544621
M. Wt: 238.31 g/mol
InChI Key: MWYIIJXEJAGIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor-kappa B (NF-κB) pathway. It was first synthesized by scientists at the University of Dundee in 2005 and has since been studied for its potential applications in various fields of research.

Mechanism of Action

N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide acts as an inhibitor of the inhibitor of kappa B kinase (IKK), a key enzyme in the NF-κB pathway. By inhibiting IKK, this compound prevents the activation of NF-κB, leading to a reduction in inflammation and cell survival. This mechanism of action has been validated in various in vitro and in vivo studies.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth and survival of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In vivo studies have also shown its potential as an anti-inflammatory agent, with reductions in inflammation observed in models of rheumatoid arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide is its specificity for the NF-κB pathway, making it a valuable tool for studying this pathway in various cell types. However, its potency and selectivity can also be a limitation, as it may not be suitable for use in certain experimental settings where broader inhibition of the pathway is required.

Future Directions

There are several future directions for the study of N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide. One potential application is in the development of new therapies for diseases such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanisms underlying its effects on the NF-κB pathway and to identify potential off-target effects. Finally, the development of new derivatives of this compound may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.

Synthesis Methods

N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves a series of reactions, including a condensation reaction, a cyclization reaction, and a final amidation reaction. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(3-hydroxypropyl)-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxamide has been extensively studied for its potential applications in various fields of research. One of its primary uses is in the study of the NF-κB pathway, a signaling pathway that plays a crucial role in regulating immune responses, inflammation, and cell survival. This compound has been shown to inhibit the activation of NF-κB in various cell types, making it a valuable tool for studying the role of this pathway in disease.

properties

IUPAC Name

N-(3-hydroxypropyl)-4-methylthieno[3,2-b]pyrrole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S/c1-13-8-3-6-16-10(8)7-9(13)11(15)12-4-2-5-14/h3,6-7,14H,2,4-5H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYIIJXEJAGIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C1C(=O)NCCCO)SC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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